N-ethylbenzoxazine-6-carboxylic acid
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Overview
Description
N-ethylbenzoxazine-6-carboxylic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoxazine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbenzoxazine-6-carboxylic acid typically involves the reaction of 2-ethyl-2H-benzo[e][1,2]oxazine with a carboxylating agent under controlled conditions. One common method is the reaction of 2-ethyl-2H-benzo[e][1,2]oxazine with carbon dioxide in the presence of a base, such as potassium carbonate, to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-ethylbenzoxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced derivatives such as alcohols or aldehydes.
Substitution: Various substituted benzoxazine derivatives depending on the substituent introduced.
Scientific Research Applications
N-ethylbenzoxazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethylbenzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2H-benzo[e][1,2]oxazine-6-carboxylic acid
- 4-Ethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
- 2H-1,4-Benzoxazine-6-carboxylic acid, 4-ethyl-3,4-dihydro
Uniqueness
N-ethylbenzoxazine-6-carboxylic acid is unique due to its specific ethyl substitution on the benzoxazine ring, which can influence its chemical reactivity and physical properties. This makes it distinct from other benzoxazine derivatives and can lead to unique applications in various fields.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-ethyl-1,2-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
XWBRRKZJXLATRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(O1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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